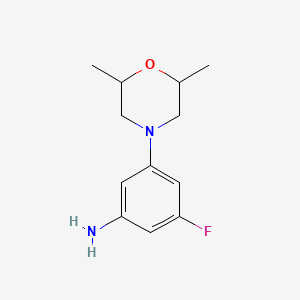

3-(2,6-Dimethylmorpholino)-5-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTPWEHIPGJMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline: A Key Intermediate for Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2,6-dimethylmorpholino)-5-fluoroaniline, a crucial building block in the development of advanced therapeutics, particularly phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors. The document details a robust and well-established two-step synthetic pathway, grounded in the principles of nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This guide offers field-proven insights into experimental choices, detailed step-by-step protocols, and mechanistic considerations to ensure scientific integrity and reproducibility for researchers in medicinal chemistry and process development.

Introduction: Significance of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline

3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS 1179310-74-7) has emerged as a molecule of significant interest within the pharmaceutical industry. Its primary value lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers and neurological disorders, making it a prime target for therapeutic intervention.

The unique substitution pattern of this aniline derivative, featuring a cis-2,6-dimethylmorpholine moiety and a fluorine atom, allows for specific interactions within the ATP-binding sites of target kinases. For instance, it is a documented precursor in the synthesis of PQR626, a potent, orally available, and brain-penetrant mTOR inhibitor developed for the treatment of neurological disorders.[1][2][3] This guide provides the essential synthetic knowledge required to access this high-value intermediate.

Recommended Synthetic Pathway: An Overview

The most logical and industrially viable approach to synthesizing 3-(2,6-dimethylmorpholino)-5-fluoroaniline involves a two-stage process. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring, followed by a standard reduction of a nitro group.

The overall transformation is outlined below:

Caption: Overall synthetic workflow for 3-(2,6-Dimethylmorpholino)-5-fluoroaniline.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual reactions.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. This is achieved through a nucleophilic aromatic substitution, where the secondary amine of cis-2,6-dimethylmorpholine displaces a fluoride ion from the electron-deficient 1,3-difluoro-5-nitrobenzene ring.

Mechanism and Rationale

The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO2) positioned meta to both fluorine atoms. This group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.

Caption: Mechanism of the SNAr reaction forming the key intermediate.

Key Experimental Choices:

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used. These solvents are effective at solvating the cationic species and do not interfere with the nucleophile.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and to neutralize the HF generated during the reaction.

-

Temperature: The reaction is typically performed at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Detailed Experimental Protocol: SNAr

The following protocol is a representative procedure based on established principles for SNAr reactions on similar substrates.

-

Reagent Charging: To a clean, dry, nitrogen-purged reactor, add 1,3-difluoro-5-nitrobenzene (1.0 eq).

-

Solvent Addition: Add anhydrous DMSO (5-10 volumes, relative to the limiting reagent).

-

Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Nucleophile Addition: Add cis-2,6-dimethylmorpholine (1.1-1.2 eq) dropwise to the stirred suspension. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into ice-water (10-20 volumes). c. A solid precipitate of the product, 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, should form. d. Stir the slurry for 30-60 minutes to ensure complete precipitation. e. Isolate the solid by filtration, and wash the filter cake thoroughly with water to remove inorganic salts and residual DMSO.

-

Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight. The product is often of sufficient purity for the next step without further purification.

Step 2: Nitro Group Reduction

The second and final step is the reduction of the aromatic nitro group to the corresponding primary amine. This is a common and well-understood transformation in organic synthesis.

Rationale for Reduction Method

Several methods can be employed for this reduction. Catalytic hydrogenation is often the preferred method in an industrial setting due to its clean nature, high yields, and the avoidance of stoichiometric metal waste.

Key Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C, typically 5-10 wt%) is a highly effective and widely used catalyst for this transformation.

-

Hydrogen Source: The reaction can be performed under an atmosphere of hydrogen gas (H₂). Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be used.

-

Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are excellent choices as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

Detailed Experimental Protocol: Reduction

-

Reactor Setup: To a hydrogenation reactor, add the nitro intermediate, 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine (1.0 eq).

-

Solvent and Catalyst Addition: Add ethanol (10-15 volumes) followed by 5% Pd/C catalyst (1-5 mol%). The catalyst should be handled carefully and can be added as a slurry in ethanol.

-

Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature. The reaction is often mildly exothermic.

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be confirmed by TLC or HPLC.

-

Work-up: a. Carefully vent the hydrogen and purge the reactor with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. c. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-(2,6-dimethylmorpholino)-5-fluoroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.

Data Summary and Characterization

The following table summarizes the key materials and expected outcomes for this synthetic sequence.

| Parameter | Step 1: SNAr | Step 2: Reduction |

| Starting Material | 1,3-Difluoro-5-nitrobenzene | 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine |

| Key Reagents | cis-2,6-Dimethylmorpholine, K₂CO₃ | H₂, 5% Pd/C |

| Solvent | DMSO | Ethanol |

| Temperature | 100 °C | Room Temperature |

| Typical Yield | >90% | >95% |

| Product | 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine | 3-(2,6-Dimethylmorpholino)-5-fluoroaniline |

Characterization of Final Product: The identity and purity of the final product, 3-(2,6-dimethylmorpholino)-5-fluoroaniline, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 225.14).

-

HPLC: To determine the purity of the final compound.

Safety and Handling

-

1,3-Difluoro-5-nitrobenzene: Is a toxic and irritating compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

cis-2,6-Dimethylmorpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Hydrogenation reactions must be conducted in a specialized, properly grounded reactor by trained personnel.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably wetted, and do not allow it to dry on filter paper exposed to air.

Conclusion

The synthesis of 3-(2,6-dimethylmorpholino)-5-fluoroaniline is a straightforward yet critical process for the advancement of modern medicinal chemistry, particularly in the field of oncology and neurology. The two-step sequence involving a nucleophilic aromatic substitution followed by nitro group reduction provides a reliable and scalable route to this high-value intermediate. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this key building block for the next generation of kinase inhibitor therapeutics.

References

- Rageot, D., et al. (2017). Treatment of neurological disorders.

-

Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617. [Link]

-

Bartoli, G., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 2589-2595. [Link]

-

Han, C., et al. (2019). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron, 75(32), 4351-4357. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Substituted Morpholino-Fluoroanilines

A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in diverse therapeutic agents, earning the designation of "privileged structures." The substituted morpholino-fluoroaniline core is a prime example of such a scaffold, demonstrating remarkable versatility and utility across a spectrum of biological targets. This in-depth guide provides a technical exploration of the discovery, history, synthesis, and structure-activity relationships (SAR) of this important chemical class, tailored for researchers, scientists, and drug development professionals.

The strategic incorporation of a morpholine ring, a fluorine atom, and an aniline moiety into a single molecular entity confers a unique combination of physicochemical properties that are highly advantageous for drug design. The morpholine group, a saturated heterocycle containing both an ether and a secondary amine function, is often employed to enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor.[1] Fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved potency and pharmacokinetic profiles.[1] The aniline core provides a versatile platform for further chemical modification, allowing for the fine-tuning of biological activity.

This guide will delve into the historical context that led to the recognition of substituted morpholino-fluoroanilines as a valuable pharmacophore, with a particular focus on the development of the landmark antibiotic, linezolid. We will then explore the key synthetic methodologies for constructing this core structure and its derivatives, providing detailed experimental protocols. A significant portion of this guide is dedicated to dissecting the structure-activity relationships that govern the biological effects of these compounds in various therapeutic areas, including their roles as antibacterial and anticancer agents. Finally, we will present a forward-looking perspective on the potential of this remarkable scaffold in future drug discovery endeavors.

A Historical Trajectory: From Serendipity to Rational Design

The journey of substituted morpholino-fluoroanilines from chemical novelty to a cornerstone of modern drug discovery is not marked by a single, dramatic discovery but rather by a gradual convergence of several streams of medicinal chemistry research. The story is intricately linked to the independent recognition of the value of the morpholine ring and the strategic use of fluorine in drug design.

The morpholine moiety has been a recurring motif in bioactive compounds for decades. Its presence in a variety of drugs is a testament to its ability to impart favorable pharmacokinetic properties.[1] Early patents from the mid-20th century describe the synthesis and application of various morpholine-containing compounds for a range of uses, from industrial applications to potential pharmaceuticals.[2][3]

The deliberate incorporation of fluorine into drug candidates gained significant momentum in the latter half of the 20th century. Chemists recognized that the unique electronic properties of fluorine could be harnessed to modulate the biological activity and metabolic stability of molecules. This led to the development of a wide array of fluorinated drugs, including the highly successful fluoroquinolone class of antibiotics.

The watershed moment for the substituted morpholino-fluoroaniline scaffold arrived with the discovery and development of the oxazolidinone antibiotic, linezolid. In the face of rising antibiotic resistance to existing drug classes, researchers at the Upjohn Company (later Pharmacia and Upjohn, now part of Pfizer) embarked on a program to identify novel antibacterial agents. Their efforts, which began in the late 1980s, led to the identification of the oxazolidinone ring as a promising new pharmacophore.[4]

Through extensive structure-activity relationship studies, the research team systematically explored modifications to the oxazolidinone core. A key breakthrough was the discovery that the N-phenyl group of the oxazolidinone was crucial for activity. Further optimization revealed that the introduction of a fluorine atom on this phenyl ring and a morpholine ring at the para-position resulted in a compound with exceptional potency against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound was linezolid.[4]

The success of linezolid, which was approved by the FDA in 2000, firmly established the 3-fluoro-4-morpholinoaniline moiety as a privileged scaffold in drug discovery. It demonstrated that the combination of these three components could lead to a drug with excellent oral bioavailability, a favorable safety profile, and a novel mechanism of action—the inhibition of bacterial protein synthesis at the initiation stage.[4]

Following the groundbreaking success of linezolid, the substituted morpholino-fluoroaniline core has been explored in a multitude of other therapeutic areas, most notably in the development of anticancer agents. Researchers have leveraged the synthetic accessibility of this scaffold and its favorable drug-like properties to create a new generation of kinase inhibitors and other targeted cancer therapies.[5][6][7]

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of substituted morpholino-fluoroanilines is a well-established area of organic chemistry, with several reliable routes available to researchers. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Synthesis of the Core Intermediate: 3-Fluoro-4-morpholinoaniline

The most common and strategically important member of this class is 3-fluoro-4-morpholinoaniline, the key intermediate in the synthesis of linezolid. Two primary synthetic routes have been extensively utilized for its preparation.

Route 1: From 3,4-Difluoronitrobenzene

This is the most widely reported and industrially applied method. It involves a nucleophilic aromatic substitution reaction between 3,4-difluoronitrobenzene and morpholine, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline from 3,4-Difluoronitrobenzene [8]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

To a stirred solution of 3,4-difluoronitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated product, 4-(2-fluoro-4-nitrophenyl)morpholine, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

-

To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a solvent mixture such as ethanol/water or acetic acid, add a reducing agent. Common reducing agents for this step include:

-

Iron powder and ammonium chloride (Fe/NH₄Cl)

-

Stannous chloride (SnCl₂) in concentrated hydrochloric acid

-

Catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.

-

-

If using Fe/NH₄Cl, heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate under reduced pressure and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-fluoro-4-morpholinoaniline. The product can be further purified by recrystallization or column chromatography.

Route 2: From o-Fluoronitrobenzene

An alternative route that avoids the use of the more expensive 3,4-difluoronitrobenzene starts with o-fluoronitrobenzene. This multi-step synthesis involves reduction, introduction of the morpholine ring, nitration, and a final reduction.[8]

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline from o-Fluoronitrobenzene [8]

Step 1: Reduction of o-Fluoronitrobenzene to o-Fluoroaniline

-

o-Fluoronitrobenzene is reduced to o-fluoroaniline using standard reduction conditions, such as catalytic hydrogenation (Pd/C, H₂) or metal-acid reduction (e.g., Sn/HCl).

Step 2: Synthesis of 4-(2-Fluorophenyl)morpholine

-

To a solution of o-fluoroaniline (1.0 eq) and a de-acidifying agent such as sodium carbonate (Na₂CO₃) in an organic solvent, slowly add a disubstituted ethyl ether (e.g., bis(2-chloroethyl) ether) at 100-150 °C.

-

Stir the reaction mixture at 100-200 °C until the reaction is complete.

-

Work-up involves filtration and removal of the solvent to yield 4-(2-fluorophenyl)morpholine.

Step 3: Nitration of 4-(2-Fluorophenyl)morpholine

-

Dissolve 4-(2-fluorophenyl)morpholine in acetic acid.

-

Add a nitrating agent, such as nitric acid (65-98%), to the solution while maintaining a low temperature.

-

The nitration reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 4: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine

-

The final step is the reduction of the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine to the corresponding aniline using the methods described in Route 1, Step 2.

Synthesis of Derivatives

The primary amine of 3-fluoro-4-morpholinoaniline serves as a versatile handle for the synthesis of a wide array of derivatives, including sulfonamides, amides, Schiff bases, and ureas.

Synthesis of Sulfonamide Derivatives

Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have shown promising antimicrobial and anticancer activities.[5][9] They are typically synthesized by reacting the aniline with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Procedure for the Synthesis of N-(3-Fluoro-4-morpholinophenyl)sulfonamides [9]

-

Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired sulfonamide derivative.

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Therapeutic Efficacy

The biological activity of substituted morpholino-fluoroanilines can be significantly modulated by altering the substitution pattern on the aniline ring and by modifying the core structure itself. Extensive SAR studies have been conducted, particularly in the context of antibacterial and anticancer applications.

Antibacterial Activity: Lessons from Linezolid and its Analogs

The antibacterial activity of the oxazolidinone class, exemplified by linezolid, is highly dependent on the nature of the N-phenyl substituent. The 3-fluoro-4-morpholinophenyl group has been found to be optimal for potent activity against Gram-positive bacteria.

-

The Role of the Morpholine Ring: The morpholine moiety is crucial for the potent antibacterial activity of linezolid. It is believed to contribute to the overall physicochemical properties of the molecule, including solubility and cell permeability. Replacement of the morpholine with other cyclic amines, such as piperazine or piperidine, can lead to a decrease in activity.

-

The Importance of the Fluorine Atom: The fluorine atom at the 3-position of the phenyl ring is a key determinant of linezolid's antibacterial potency. Its strong electron-withdrawing nature is thought to enhance the binding of the molecule to its ribosomal target. The position of the fluorine atom is also critical; moving it to other positions on the phenyl ring generally results in a loss of activity.

-

Modifications to the Aniline Core: The aniline nitrogen is part of the oxazolidinone ring in linezolid. Modifications to this core structure have been extensively explored in the search for next-generation oxazolidinones with improved activity against resistant strains.

Quantitative Data on Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of linezolid against a range of common pathogens, highlighting the effectiveness of the 3-fluoro-4-morpholinoaniline scaffold in an antibacterial context.

| Organism | Linezolid MIC Range (μg/mL) |

| Staphylococcus aureus (including MRSA) | 0.5 - 4 |

| Enterococcus faecalis (including VRE) | 1 - 4 |

| Enterococcus faecium (including VRE) | 1 - 4 |

| Streptococcus pneumoniae | 0.5 - 2 |

| Mycobacterium tuberculosis | 0.125 - >2 |

Data compiled from multiple sources.[10][11]

Anticancer Activity: A New Frontier for Morpholino-Fluoroanilines

The 3-fluoro-4-morpholinoaniline scaffold has emerged as a promising platform for the development of novel anticancer agents. Derivatives of this core have demonstrated significant cytotoxic activity against a variety of cancer cell lines.

-

Derivatization of the Aniline Nitrogen: The primary amine of 3-fluoro-4-morpholinoaniline is a key point for derivatization to generate anticancer compounds. The synthesis of sulfonamides, amides, and quinoline-based derivatives has yielded compounds with potent antiproliferative activity.[5][6][7]

-

Mechanism of Action: The anticancer mechanism of many morpholino-fluoroaniline derivatives is still under investigation. However, several studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells.[5] Some derivatives have also been shown to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, certain quinoline derivatives incorporating the morpholino-anilino moiety have been investigated as inhibitors of receptor tyrosine kinases, which are often dysregulated in cancer.[6][7]

Quantitative Data on Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 3-fluoro-4-morpholinoaniline derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (μM) |

| Sulfonamide Derivative | MCF-7 (Breast Cancer) | 1.811 |

| Sulfonamide Derivative | MDA-MB-231 (Breast Cancer) | 2.143 |

| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 8.50 |

| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 11.42 |

| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 12.76 |

Data compiled from multiple sources.[5][6][7]

Visualizing the Core Concepts

To further elucidate the key aspects of substituted morpholino-fluoroanilines, the following diagrams provide a visual representation of their structure, synthesis, and derivatization.

Caption: Key components of the 3-fluoro-4-morpholinoaniline scaffold.

Caption: Synthetic workflow for 3-fluoro-4-morpholinoaniline.

Caption: Therapeutic applications of substituted morpholino-fluoroanilines.

Conclusion and Future Perspectives

The substituted morpholino-fluoroaniline scaffold has carved a significant niche in the landscape of medicinal chemistry. Its journey from a relatively obscure chemical entity to a privileged structure in modern drug discovery is a testament to the power of systematic chemical exploration and the strategic combination of well-understood pharmacophoric elements. The remarkable success of linezolid stands as a landmark achievement, not only in the fight against antibiotic resistance but also in highlighting the immense potential of this chemical class.

The versatility of the substituted morpholino-fluoroaniline core continues to be explored, with promising results emerging in the field of oncology and beyond. The ability to readily synthesize a diverse library of derivatives from the 3-fluoro-4-morpholinoaniline intermediate provides a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on several key aspects:

-

Expansion into New Therapeutic Areas: While antibacterial and anticancer applications are currently the most prominent, the favorable drug-like properties of this scaffold make it an attractive candidate for development in other areas, such as neurodegenerative diseases, inflammatory disorders, and viral infections.

-

Development of More Potent and Selective Analogs: Ongoing SAR and quantitative structure-activity relationship (QSAR) studies will undoubtedly lead to the design of new derivatives with improved potency, selectivity, and resistance profiles.

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by non-linezolid derivatives will be crucial for their successful clinical development.

References

- Dhahagani, K., et al. (2014). Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 87-94.

- Sangshetti, J., et al. (2015). Biofilm inhibition of linezolid-like Schiff bases: synthesis, biological activity, molecular docking and in silico ADME prediction. Bioorganic & Medicinal Chemistry Letters, 25(5), 874-880.

- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google P

- IC50 values of the most active derivatives in some cancerous cell lines - ResearchG

- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate)

- Characterization of Linezolid-Analogue L3-Resistance Mutation in Staphylococcus aureus. (2023). MDPI.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.

- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic

- (A) IC 50 values were determined for cell lines cultured as tumoroids...

- The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...

- The discovery of linezolid, the first oxazolidinone antibacterial agent. (2001). PubMed.

- US3125572A - Morpholine compounds substituted in - Google P

- US3151112A - Process for the preparation of morpholines - Google P

- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8 - Ossila.

- Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC.

- US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google P

- Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isol

- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells - CSIR-NCL Library, Pune.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC.

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - ResearchG

- Ranges of MICs of antimicrobial agents used in combination for gram-neg

- Moving Towards Making (Quantitative) Structure-Activity Relationships ((Q)SARs) for Toxicity-Related Endpoints Findable, Accessible, Interoperable and Reusable (FAIR) - LJMU Research Online - Liverpool John Moores University.

- Linezolid use and linezolid MICs | Download Table - ResearchG

- AN 1062: Determination of Morpholine in Linezolid by Ion Chrom

- Morpholine - Wikipedia.

- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Deriv

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC.

- Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents.

- Sulfonamide Derivatives: Synthesis & Activity | PDF | Amine | Functional Group - Scribd.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3125572A - Morpholine compounds substituted in - Google Patents [patents.google.com]

- 3. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]

Physicochemical Profiling of Dimethylmorpholino Fluoroaniline Scaffolds: A Technical Guide

Topic: Physicochemical Properties of Dimethylmorpholino Fluoroaniline Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers

Executive Summary

In the optimization of small-molecule kinase inhibitors, the dimethylmorpholino fluoroaniline motif has emerged as a privileged structural architecture. This scaffold addresses a specific "Goldilocks" challenge in drug discovery: balancing aqueous solubility with membrane permeability while excising metabolic soft spots.

This guide analyzes the physicochemical interplay between the 3,5-dimethylmorpholine solubilizing group and the fluoroaniline pharmacophore. We explore how this specific combination modulates pKa, lipophilicity (LogD), and metabolic stability, providing a rigorous framework for their application in EGFR, ALK, and mTOR inhibitor design.

Structural Architecture & SAR Logic

The efficacy of this scaffold rests on the synergistic effects of its two core components.

The Fluoroaniline Moiety

The aniline nitrogen often serves as a key hydrogen bond donor (HBD) to the hinge region of kinase domains.

-

Electronic Modulation: Fluorine substitution (typically ortho or meta to the amine) withdraws electron density via induction (

). This lowers the pKa of the aniline nitrogen, reducing its basicity. A less basic aniline is less likely to be protonated at physiological pH, ensuring the lone pair remains available for H-bond acceptance or that the N-H remains a competent donor. -

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at para-positions (relative to the amine) blocks oxidative dealkylation or hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).

The Dimethylmorpholino Group

While the morpholine ring is a classic solubilizing group, the addition of methyl groups at the 3- and 5-positions introduces critical steric and physicochemical advantages:

-

Conformational Restriction: The methyl groups lock the morpholine ring into a preferred chair conformation. This reduces the entropic penalty upon binding to the protein target.

-

Lipophilicity Tuning: The addition of two methyl groups increases LogP by approximately 0.5–0.8 units compared to unsubstituted morpholine. This is vital for compounds that are too polar to cross the blood-brain barrier (BBB) or cell membranes efficiently.

Physicochemical Profiling

Comparative Property Landscape

The following table summarizes the shift in properties when evolving a lead compound from a standard morpholine/aniline scaffold to a dimethylmorpholino/fluoroaniline derivative.

| Property | Unsubstituted Morpholine-Aniline | Dimethylmorpholino Fluoroaniline | Impact on Drugability |

| LogP (Lipophilicity) | 1.5 – 2.0 | 2.3 – 2.8 | Improved membrane permeability; optimized for CNS penetration (if applicable). |

| pKa (Aniline N) | ~4.6 | ~3.5 – 4.0 | Reduced basicity; reduces lysosomal trapping; maintains H-bond donor capability. |

| pKa (Morpholine N) | ~8.3 | ~7.5 – 8.0 | Steric hindrance near the Nitrogen slightly lowers basicity; improves solubility at intestinal pH. |

| Metabolic Stability (t½) | Low (< 30 min) | High (> 60 min) | Fluorine blocks aromatic hydroxylation; Methyls block morpholine oxidation. |

| Solubility (pH 7.4) | High | Moderate-High | Balances solubility with permeability (Class II/IV to Class I/II transition). |

Solubility vs. Permeability (The Trade-off)

The dimethylmorpholino group improves the LogD (distribution coefficient) at pH 7.4. While unsubstituted morpholine can make a molecule too hydrophilic (resulting in poor passive diffusion), the dimethyl variant pushes the molecule into the optimal lipophilic range (LogD 2–3) without sacrificing the ability to protonate and solubilize in the acidic environment of the stomach.

Visualizing the SAR Logic

The following diagram illustrates the causal relationships between structural modifications and physicochemical outcomes.

Figure 1: Causal flow from structural modification to biological outcome in dimethylmorpholino fluoroaniline derivatives.

Experimental Protocols

To validate these properties, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol: High-Throughput LogD Determination (Shake-Flask Method)

Objective: Determine the lipophilicity at physiological pH (7.4).

-

Preparation:

-

Prepare a 10 mM stock solution of the derivative in DMSO.

-

Prepare phosphate-buffered saline (PBS) adjusted strictly to pH 7.4.

-

Saturate 1-octanol with PBS and PBS with 1-octanol for 24 hours prior to use (mutual saturation).

-

-

Partitioning:

-

In a glass vial, add 500 µL of pre-saturated 1-octanol and 500 µL of pre-saturated PBS.

-

Spike with 10 µL of compound stock.

-

Control: Include a reference compound (e.g., Propranolol, LogD ~1.2) in a parallel vial.

-

-

Equilibration:

-

Vortex for 60 minutes at room temperature (25°C).

-

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

-

-

Quantification:

-

Remove aliquots from both the octanol and aqueous phases.

-

Analyze using LC-MS/MS.

-

Calculation:

-

Protocol: Microsomal Metabolic Stability Assay

Objective: Assess the protective effect of the fluoro- and dimethyl- substitutions against CYP450 metabolism.

-

Incubation System:

-

Enzyme: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

-

Procedure:

-

Pre-incubate compound (1 µM final conc.) with HLM in buffer for 5 minutes at 37°C.

-

Initiate reaction by adding NADPH.

-

Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

-

Termination: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

-

Analysis:

-

Centrifuge precipitated proteins. Analyze supernatant via LC-MS/MS.

-

Plot

vs. time. The slope -

Validation: A stable compound should show <20% depletion over 60 minutes.

-

Synthesis & Characterization Workflow

The synthesis of these derivatives typically follows a convergent route, coupling the fluoroaniline and dimethylmorpholine fragments to a central heteroaromatic core (e.g., pyrimidine or triazine).

Figure 2: General synthetic pathway for incorporating the target scaffold.

References

-

Borsari, C., et al. (2020).[1] "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor."[1] Journal of Medicinal Chemistry, 63(22), 13595–13617. Link

-

Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

-

Lipinski, C. A. (2004). "Solubility in water and octanol: drug-like properties." Methods and Principles in Medicinal Chemistry, 23, 3-23. Link

Sources

A Comprehensive Review of Synthetic Routes for 3-(2,6-Dimethylmorpholino)-5-fluoroaniline: A Key Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Dimethylmorpholino)-5-fluoroaniline is a crucial building block in the synthesis of a variety of pharmacologically active molecules, particularly noted for its role as a key intermediate in the development of kinase inhibitors, such as those targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways.[1][2] The unique substitution pattern of this aniline derivative, featuring a sterically hindered cis-2,6-dimethylmorpholine moiety and a fluorine atom at the meta positions, imparts specific physicochemical properties to the final drug candidates, influencing their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed review of the plausible synthetic strategies for this important intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

Core Synthetic Strategies

The synthesis of 3-(2,6-dimethylmorpholino)-5-fluoroaniline primarily revolves around the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. The most prevalent and industrially scalable approach is through nucleophilic aromatic substitution (SNAr). An alternative, though less common, strategy could involve a reductive amination pathway.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach

The SNAr pathway is the most logical and widely employed method for the synthesis of aryl-morpholine derivatives. This strategy typically involves two key steps: the substitution of a suitable leaving group on an activated benzene ring with 2,6-dimethylmorpholine, followed by the reduction of a nitro group to the desired aniline.

Causality Behind Experimental Choices

The choice of starting materials is critical for the success of this route. A highly activated aromatic ring is necessary to facilitate the nucleophilic attack by the secondary amine of 2,6-dimethylmorpholine. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group (typically a halogen), significantly enhances the electrophilicity of the aromatic ring, making the SNAr reaction feasible.[3][4] Fluorine is often the preferred leaving group in SNAr reactions due to the high electronegativity of the C-F bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack.[5]

A plausible and efficient starting material for this synthesis is 1,3-difluoro-5-nitrobenzene . The two fluorine atoms activate the ring for nucleophilic substitution, and the nitro group provides strong activation while also serving as a precursor to the final aniline functionality.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps:

-

Step 1: Nucleophilic Aromatic Substitution of 1,3-difluoro-5-nitrobenzene with cis-2,6-dimethylmorpholine.

-

Step 2: Reduction of the nitro group to an amine.

This strategy is analogous to the synthesis of the regioisomeric 3-fluoro-4-morpholinoaniline, where 1,2-difluoro-4-nitrobenzene is reacted with morpholine.[6]

Detailed Experimental Protocols

Step 1: Synthesis of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine

-

Materials: 1,3-difluoro-5-nitrobenzene, cis-2,6-dimethylmorpholine, a non-nucleophilic base (e.g., K2CO3, DIPEA), and a polar aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Procedure:

-

To a solution of 1,3-difluoro-5-nitrobenzene in the chosen solvent, add cis-2,6-dimethylmorpholine and the base.

-

Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine.

-

Step 2: Synthesis of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline

-

Materials: 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, a reducing agent (e.g., H2 gas with a palladium on carbon catalyst, or Fe/NH4Cl), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-(2,6-dimethylmorpholino)-5-fluoroaniline. The product can be further purified by recrystallization or column chromatography if necessary.

-

Route 2: Reductive Amination Approach (Hypothetical)

While less common for this specific target, a reductive amination approach could theoretically be employed. This would involve the reaction of a suitably functionalized ketone with 2,6-dimethylmorpholine, followed by reduction of the resulting enamine or iminium ion.

Plausibility and Challenges

This route is more complex due to the need to synthesize the appropriate ketone precursor, 3-fluoro-5-aminobenzaldehyde or a protected version thereof. The synthesis of this starting material would likely involve multiple steps. Furthermore, controlling the regioselectivity of the initial functionalization to introduce a carbonyl group at the desired position on the fluorinated aniline core presents a significant synthetic challenge.

Hypothetical Synthetic Pathway

Given the challenges associated with this route, the SNAr approach remains the most practical and efficient method for the synthesis of 3-(2,6-dimethylmorpholino)-5-fluoroaniline.

Data Summary

| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield | Reference |

| 1 | SNAr | 1,3-Difluoro-5-nitrobenzene, cis-2,6-Dimethylmorpholine | Base (e.g., K2CO3), Solvent (e.g., DMSO) | 70-90% (estimated) | [6],[7] |

| 2 | Nitro Reduction | 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine | H2, Pd/C | >90% (estimated) | [6] |

Conclusion

The synthesis of 3-(2,6-dimethylmorpholino)-5-fluoroaniline is most effectively achieved through a two-step sequence involving a nucleophilic aromatic substitution reaction followed by a nitro group reduction. This approach offers a reliable and scalable route to this valuable intermediate, which plays a critical role in the development of novel therapeutics. The key to a successful synthesis lies in the careful selection of starting materials and the optimization of reaction conditions to ensure high yields and purity. As the demand for sophisticated kinase inhibitors continues to grow, efficient and robust synthetic routes to key building blocks like 3-(2,6-dimethylmorpholino)-5-fluoroaniline will remain of paramount importance to the pharmaceutical industry.

References

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]

-

Discovery of Novel Triazine Derivatives as Potent and Orally Bioavailable PI3K/mTOR Dual Inhibitors for the Treatment of. SSRN. [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. [Link]

-

Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

-

Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. [Link]

-

Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. PMC. [Link]

-

Aromatic Substitution | Flow Reactions. Vapourtec. [Link]

-

(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

-

NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD'S. [Link]

-

Nucleophilic aromatic substitution. chemeurope.com. [Link]

-

Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

-

Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. PrepChem.com. [Link]

- US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. ResearchGate. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

Sources

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. ncrdsip.com [ncrdsip.com]

- 4. Nucleophilic_aromatic_substitution [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. vapourtec.com [vapourtec.com]

Strategic Utilization of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline in Kinase Inhibitor Design

This technical guide details the strategic application of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS: 1179310-74-7) in modern medicinal chemistry.[1] It focuses on its role as a high-value pharmacophore for optimizing kinase inhibitors, particularly within the PI3K/AKT/mTOR signaling pathway.

Executive Summary

In the optimization of small-molecule kinase inhibitors, the "solvent-front" region of the ATP-binding pocket often requires moieties that balance solubility with metabolic stability. 3-(2,6-Dimethylmorpholino)-5-fluoroaniline has emerged as a privileged intermediate in this domain.[1] Unlike unsubstituted morpholines, the 2,6-dimethyl analog introduces conformational constraints that shield the heterocycle from oxidative metabolism while enhancing lipophilicity for blood-brain barrier (BBB) penetration.[1] The 5-fluoro substitution on the aniline core modulates the pKa of the amine, tuning its nucleophilicity for coupling reactions and influencing the electronic environment of the final inhibitor's hinge-binding motif.

This guide provides a comprehensive analysis of this compound’s utility, synthesis, and application in generating Type I/II kinase inhibitors.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound serves as a "left-hand" side building block, typically coupled to a heteroaromatic core (e.g., pyrimidine, triazine, or quinoline).

Table 1: Physicochemical Data

| Property | Value | Design Implication |

| CAS Number | 1179310-74-7 | Unique identifier for procurement/IP.[1][2] |

| Formula | C₁₂H₁₇FN₂O | Moderate MW allows room for heavy "warheads." |

| MW | 224.28 g/mol | Fragment-based drug design (FBDD) compliant.[1] |

| LogP (Calc) | ~2.1 | Optimal range for oral bioavailability (Lipinski compliant). |

| pKa (Aniline) | ~3.5 - 4.0 | Reduced basicity (vs. non-fluorinated) reduces non-specific binding.[1] |

| Stereochemistry | cis-2,6-dimethyl | The cis isomer is thermodynamically stable and preferred to avoid enantiomeric complexity.[1] |

Medicinal Chemistry Utility: The "Magic Methyl" & Fluorine Effect

The 2,6-Dimethylmorpholine Advantage

Standard morpholine rings are susceptible to metabolic oxidation (N-dealkylation or ring hydroxylation).[1] The introduction of methyl groups at the 2 and 6 positions creates a conformational lock , forcing the ring into a stable chair conformation with the methyls in an equatorial position.

-

Metabolic Shielding: Sterically hinders CYP450 enzymes from accessing the ether oxygen's alpha-carbons.

-

Solubility/Permeability: Increases lipophilicity slightly compared to morpholine, aiding CNS penetration, while retaining the solubilizing ether oxygen.

The 5-Fluoroaniline Switch

The fluorine atom at the meta position relative to the amine serves three critical functions:

-

Metabolic Blocking: Prevents Phase I metabolic attack at the electron-rich phenyl ring position.

-

Electronic Tuning: The electron-withdrawing nature of fluorine lowers the HOMO energy of the aniline nitrogen. This makes the resulting amide/urea bond (in the final drug) more resistant to hydrolysis.

-

Intramolecular Interactions: Can participate in weak intramolecular H-bonds or fill small hydrophobic pockets in the kinase active site (e.g., near the Gatekeeper residue).

Synthesis & Experimental Protocols

The synthesis of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline is a self-validating workflow involving Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1]

Diagram 1: Synthesis Pathway

[1]

Protocol A: Regioselective SNAr

Objective: Install the morpholine ring while retaining the nitro group for later reduction.

-

Reagents: 3,5-Difluoronitrobenzene (1.0 eq), cis-2,6-Dimethylmorpholine (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents accelerate SNAr).

-

Procedure:

-

Charge a reaction flask with 3,5-difluoronitrobenzene and K₂CO₃ in DMSO.

-

Add cis-2,6-dimethylmorpholine dropwise at room temperature to control exotherm.[1]

-

Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~254 Da).[1]

-

Workup: Pour into ice water. The yellow solid (nitro intermediate) precipitates. Filter, wash with water, and dry.

-

-

Critical Control Point: Ensure temperature does not exceed 110°C to prevent double substitution (formation of the bis-morpholino adduct).

Protocol B: Nitro Reduction

Objective: Convert the nitro group to the target aniline.

-

Reagents: Nitro intermediate (from Step A), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro intermediate in Methanol.

-

Add Pd/C catalyst carefully under nitrogen atmosphere.

-

Purge with Hydrogen gas and stir at RT for 2–4 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Purification: Recrystallization from Hexane/EtOAc yields the off-white solid aniline (Target Mass: 224.28 Da).[1]

-

Case Study: Application in mTOR Inhibitor Discovery

This aniline is frequently used to synthesize ATP-competitive inhibitors of mTOR (mechanistic Target of Rapamycin).[1] The morpholine tail extends into the solvent-exposed region, while the aniline NH forms a critical hydrogen bond with the kinase hinge region.

Diagram 2: Pharmacophore Logic (mTOR Context)

Coupling Reaction (Buchwald-Hartwig)

To utilize this building block in drug synthesis:

-

Coupling Partner: 4-Chloro-6-aryl-1,3,5-triazine (or similar heteroaryl chloride).[1]

-

Catalyst System: Pd₂(dba)₃ / Xantphos or BrettPhos.

-

Base: Cs₂CO₃.

-

Conditions: 1,4-Dioxane, 100°C, 12h.

-

Outcome: The aniline nitrogen displaces the chloride, linking the solubility-enhancing tail to the kinase-inhibiting core.

References

-

LGC Standards. (n.d.). 3-(2,6-dimethylmorpholino)-5-fluoroaniline Product Information. Retrieved from

-

Borsari, C., et al. (2020).[3] "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor."[1] Journal of Medicinal Chemistry, 63(22), 13595–13617. Link[1]

-

Liu, Q., et al. (2011). "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry, 54(5), 1473–1480. Link[1]

-

Giacomino, A., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 64(5). Link

-

ChemScene. (n.d.). rel-3-((2S,6R)-2,6-dimethylmorpholino)-5-fluoroaniline MSDS and Properties. Retrieved from

Sources

Methodological & Application

Application Note: 3-(2,6-Dimethylmorpholino)-5-fluoroaniline as a Pharmacophore Building Block

Strategic Profile & Rationale

3-(2,6-Dimethylmorpholino)-5-fluoroaniline represents a sophisticated "tail" motif used extensively in the design of kinase inhibitors (e.g., EGFR, BTK, ALK) and other small-molecule therapeutics.

In modern drug design, this building block solves two competing problems simultaneously: solubility and metabolic stability .

The "Tail" Strategy in Kinase Inhibitors

Most kinase inhibitors consist of a "Head" (hinge-binder), a "Linker," and a "Tail" (solvent-exposed region). This aniline derivative serves as the Linker-Tail assembly.

| Feature | Functionality & Mechanism |

| Aniline (-NH₂) | The Anchor: Acts as the primary nucleophile to attach to the heterocyclic core (e.g., Quinazoline, Pyrimidine). It often forms a critical hydrogen bond with the kinase hinge region (e.g., Thr790 in EGFR). |

| Fluorine (C-5) | Metabolic Shield: Blocks the electron-rich aromatic ring from oxidative metabolism (CYP450). It also modulates the pKa of the aniline nitrogen, fine-tuning its nucleophilicity. |

| 2,6-Dimethylmorpholine | Solubility & PK: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility. The 2,6-dimethyl substitution creates steric hindrance that blocks N-dealkylation and ring-opening metabolism, significantly extending half-life compared to unsubstituted morpholines. |

Visualization: Pharmacophore Architecture

The following diagram illustrates how this building block integrates into a drug scaffold.

Figure 1: Structural logic of the building block. The aniline anchors the molecule, while the fluorinated ring and morpholine tail modulate physicochemical properties.

Application Protocol A: Synthesis of 4-Anilinoquinazoline Scaffolds

This is the industry-standard reaction for synthesizing EGFR inhibitors (similar to Gefitinib or Erlotinib analogs). The fluorine atom on the aniline decreases the nucleophilicity of the amine, often requiring optimized conditions compared to simple anilines.

Materials

-

Nucleophile: 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (1.0 equiv)

-

Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (or similar core) (1.05 equiv)

-

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

-

Base: Optional (Reaction is often self-catalyzed by HCl formation, but DIPEA can be used).

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with 4-chloroquinazoline derivative (1.05 equiv) and Isopropanol (10 mL/g).

-

Addition: Add 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (1.0 equiv) in one portion.

-

Reaction: Heat the suspension to reflux (80–85 °C) .

-

Expert Insight: As the reaction proceeds, the product (4-anilinoquinazoline) usually precipitates as the hydrochloride salt. This drives the equilibrium forward.

-

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Reaction is typically complete in 2–4 hours.

-

Work-up (Salt Form): If the product precipitates, cool to RT, filter the solid, and wash with cold iPrOH and Et₂O. This yields the HCl salt directly.

-

Work-up (Free Base): If a free base is required, partition the reaction mixture between EtOAc and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Critical Control Points

-

Fluorine Effect: The electron-withdrawing fluorine reduces the reaction rate slightly compared to non-fluorinated anilines. If conversion is sluggish (>6 hours), switch solvent to 2-Butanol (higher boiling point: 99 °C).

-

Regiochemistry: The 2,6-dimethylmorpholine is bulky. Ensure the 4-chloroquinazoline does not have massive steric bulk at the C-5 position, or coupling yields will drop significantly.

Application Protocol B: Urea Synthesis (Soluble Epoxide Hydrolase / Type II Kinase Inhibitors)

This building block is also ideal for synthesizing ureas, where the aniline nitrogen reacts with an isocyanate.

Materials

-

Amine: 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (1.0 equiv)

-

Isocyanate: Aryl or Alkyl Isocyanate (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

-

Base: Triethylamine (TEA) (0.5 equiv - catalytic)

Step-by-Step Methodology

-

Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous DCM (10 mL/mmol) under nitrogen atmosphere.

-

Activation: Cool the solution to 0 °C .

-

Addition: Dropwise add the isocyanate (1.1 equiv) dissolved in a minimal amount of DCM.

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Check for the disappearance of the aniline peak via LCMS.

-

Purification:

-

Precipitation: Many urea products will precipitate from DCM upon addition of Hexanes.

-

Column: If soluble, purify via silica gel chromatography (Gradient: 0→10% MeOH in DCM).

-

Experimental Workflow & Decision Tree

Use this flowchart to select the correct synthetic pathway based on your target scaffold.

Figure 2: Synthetic decision tree for utilizing the building block.

Analytical QC & Characterization Data

When validating the integrity of this building block or its derivatives, look for these specific NMR signatures.

| Nucleus | Expected Signal (approx.[1][2][3] ppm) | Structural Assignment |

| ¹H NMR | 6.0 – 6.5 ppm (Multiplet) | Aromatic protons (C2, C4, C6). The fluorine coupling often splits these signals into complex multiplets. |

| ¹H NMR | 3.6 – 3.8 ppm (Multiplet) | Methine protons (CH) of the morpholine ring adjacent to the oxygen. |

| ¹H NMR | 1.1 – 1.2 ppm (Doublet) | Methyl groups of the 2,6-dimethylmorpholine. Diagnostic: If this is a singlet, you have the wrong isomer (3,5-dimethyl) or ring opening. |

| ¹⁹F NMR | -110 to -115 ppm | Aromatic Fluorine. A clean singlet (or triplet if H-coupled) confirms no defluorination occurred. |

References

-

Synthesis of 4-Anilinoquinazolines (General Protocol)

-

Mhlongo, J.L., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein J. Org. Chem.2021 , 17, 2968–2975.

-

-

Metabolic Stability of 2,6-Dimethylmorpholine

- Underwood, B., et al. "Comparative metabolism of 2,6-dimethylnitrosomorpholine in rats, hamsters, and guinea pigs." Cancer Res.1982. (Foundational work establishing the metabolic resistance of the dimethyl-blocked ring).

-

Role of Fluorine in Medicinal Chemistry

- Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008, 37, 320-330.

-

Nucleophilic Aromatic Substitution (SNAr)

- Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism."

Sources

Safe handling and storage of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline

Application Note & Protocol: Safe Handling and Storage of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline

Part 1: Executive Summary

3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS: 1603409-00-2) is a specialized fluorinated aniline building block utilized primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its dual functionality—combining a nucleophilic aniline amine with a lipophilic, metabolically stable dimethylmorpholine ring—makes it a high-value intermediate. However, like many electron-rich anilines, it is susceptible to oxidative degradation and possesses specific toxicological profiles that require rigorous handling protocols.

This guide provides a scientifically grounded framework for the storage, handling, and disposal of this compound, ensuring both personnel safety and experimental reproducibility.

Part 2: Chemical Profile & Physicochemical Properties

Understanding the physical nature of the reagent is the first step in designing a safe protocol.

| Property | Specification |

| Chemical Name | 3-(2,6-Dimethylmorpholino)-5-fluoroaniline |

| CAS Number | 1603409-00-2 |

| Molecular Formula | C₁₂H₁₇FN₂O |

| Molecular Weight | 224.28 g/mol |

| Physical State | Solid (typically off-white to pale beige powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |

| pKa (Calculated) | ~3.5–4.0 (Aniline nitrogen), ~7.0 (Morpholine nitrogen) |

| Storage Requirement | +4°C , Protect from Light, Inert Atmosphere recommended |

Part 3: Hazard Identification & Toxicology (E-E-A-T)

Expert Insight: While specific toxicological data for this exact isomer may be limited in public databases, structurally related fluoroanilines and morpholine derivatives exhibit well-documented hazards. We must apply the "Precautionary Principle" by assuming the higher toxicity profile of its constituent pharmacophores.

Primary Hazards (GHS Classification Basis)

-

Acute Toxicity (Oral/Dermal/Inhalation): Anilines are known methemoglobin-forming agents. Absorption can lead to cyanosis (blue skin/lips) due to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport.

-

Skin & Eye Irritation (H315, H319): The basicity of the morpholine ring and the aniline group can cause significant irritation to mucous membranes.

-

Sensitization: Substituted anilines are frequent skin sensitizers.

Mechanistic Toxicity

The fluorine substitution at the 5-position increases the lipophilicity of the aniline, potentially enhancing skin absorption compared to non-fluorinated analogues. Once absorbed, the aniline moiety can undergo N-hydroxylation in the liver, leading to reactive metabolites that damage DNA or proteins.

Part 4: Storage & Stability Protocol

Causality: Anilines are electron-rich systems. Exposure to atmospheric oxygen and UV light promotes the formation of radical cations, leading to polymerization (darkening of the solid) and the formation of azo/azoxy impurities. These impurities can act as radical scavengers or catalyst poisons in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).

The "Gold Standard" Storage Protocol

-

Temperature: Store at +2°C to +8°C (Refrigerated).

-

Why: Reduces the kinetic rate of auto-oxidation.

-

-

Atmosphere: Store under Argon or Nitrogen .

-

Why: Displaces oxygen to prevent N-oxide formation.

-

-

Container: Amber glass vials with Teflon-lined caps.

-

Why: Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can contaminate LCMS data.

-

-

Desiccation: Store in a secondary container (desiccator) or with a desiccant packet.

-

Why: Hygroscopic nature of morpholine salts (if trace acid is present) can lead to clumping and hydrolysis risks.

-

Part 5: Operational Workflow (SOP)

Workflow Diagram: Safe Dispensing & Handling

The following diagram illustrates the critical decision points when moving the reagent from storage to the reaction vessel.

Figure 1: Decision-matrix workflow for retrieving, inspecting, and dispensing sensitive aniline reagents.

Detailed Handling Steps

-

Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.

-

Scientific Rationale: Opening a cold vial in humid lab air causes immediate water condensation on the solid. This moisture accelerates degradation and ruins stoichiometry in water-sensitive reactions (e.g., using NaH or n-BuLi).

-

-

PPE Requirements:

-

Nitrile gloves (double gloving recommended).

-

Lab coat with cuff sealing.

-

Safety glasses (goggles if working with >5g).

-

Engineering Control: Always handle inside a certified chemical fume hood.

-

-

Weighing:

-

Use an anti-static gun if the powder is "fly-away" (common with dry organic solids) to prevent inhalation risks.

-

Avoid using metal spatulas if the compound is to be used in metal-catalyzed coupling immediately, to avoid trace contamination (use porcelain or glass).

-

-

Re-sealing:

-

Flush the vial headspace with a gentle stream of Nitrogen or Argon before screwing the cap back on.

-

Seal the cap with Parafilm to prevent oxygen diffusion over long storage periods.

-

Part 6: Emergency Procedures & Waste Disposal

Spill Response

-

Small Spill (<1g):

-

Evacuate the immediate area of unnecessary personnel.

-

Dampen a paper towel with acetone or ethanol (do not sweep dry dust, which generates aerosols).

-

Wipe up the solid and place in a sealed bag.

-

Clean the surface with a mild detergent solution.

-

-

Large Spill (>10g):

-

Alert the safety officer.

-

Use a chemically compatible vacuum or wet-method cleanup.

-

Treat as hazardous waste (Toxic).

-

First Aid (Self-Validating Protocol)

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may increase transdermal absorption of the aniline.

-

Eye Contact: Rinse for 15 minutes.[1][2][3] Seek ophthalmological evaluation.

-

Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen and seek immediate medical attention.

Disposal

-

Stream: Halogenated Organic Waste (due to Fluorine content) or Nitrogenous Organic Waste.

-

Neutralization: Do not mix with strong oxidizers (bleach/peroxides) in the waste stream, as exothermic reactions may occur.

Part 7: References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fluoroanilines. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for morpholine substitution on fluoroaniline

Status: ONLINE Agent: Senior Application Scientist Ticket ID: #RXN-OPT-2024 Subject: Optimization of Reaction Conditions for Morpholine Substitution on Fluoroaniline

🟢 System Diagnostic: Substrate Analysis

Before proceeding, we must diagnose the electronic nature of your specific fluoroaniline derivative. The success of this reaction relies entirely on matching the method to the substrate's electronic bias.

WARNING: "Fluoroaniline" is an ambiguous term. The position of the fluorine and the presence of other groups dictate whether you need Method A (Thermal

The Reactivity Decision Tree

Use the following logic flow to select your protocol.

Figure 1: Protocol selection based on substrate electronics. Unactivated fluoroanilines require catalysis due to the electron-donating effect of the amine.

📘 Module 1: Method A - Thermal (Activated Substrates)

Applicability: Fluoroanilines with strong EWGs (e.g.,

The Mechanism: Addition-Elimination

In this pathway, the rate-determining step is the formation of the Meisenheimer complex. The EWG stabilizes the negative charge in the ring, allowing morpholine to attack.

Optimized Protocol:

-

Stoichiometry: Substrate (1.0 equiv), Morpholine (1.2–1.5 equiv), Base (2.0 equiv).

-

Solvent: DMSO or NMP (Polar Aprotic is critical to leave the nucleophile "naked").

-

Temperature: 80°C – 120°C.

Troubleshooting Table:

| Parameter | Recommendation | Technical Rationale |

| Solvent | DMSO > DMF > NMP | DMSO has the highest dielectric constant, stabilizing the polar transition state (Meisenheimer complex) [1]. |

| Green Alternative | Cyrene™ or PEG-400 | Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent that mimics NMP/DMF toxicity profiles without the reproductive hazards [2]. |

| Base | DIPEA or | Do not use morpholine as the base (wasteful). Inorganic bases ( |

| Leaving Group | F >> Cl > Br | Counter-intuitively, Fluorine is the best leaving group for |

📙 Module 2: Method B - Buchwald-Hartwig Amination (Unactivated Substrates)

Applicability: Simple 2-, 3-, or 4-fluoroaniline without additional activating groups.

Why

The Mechanism: Catalytic Cycle

Instead of direct attack, the Palladium catalyst inserts into the C-F bond (Oxidative Addition), binds the morpholine (Ligand Exchange), and releases the product (Reductive Elimination).

Optimized Protocol:

-

Catalyst:

(1–2 mol%) or Pd(OAc) -

Ligand: BrettPhos or RuPhos (Critical for C-N bond formation with secondary amines like morpholine).

-

Base: NaOtBu (Sodium tert-butoxide) - 1.5 equiv.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Conditions: 100°C under Argon/Nitrogen atmosphere.

Visualizing the Pathway:

Figure 2: The Pd-catalyzed cycle allows coupling on electron-rich rings where thermal substitution is impossible.

🛠️ Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

-

Diagnosis: Likely oxidative decomposition of the aniline starting material.

-

Fix: Anilines are sensitive to oxidation at high temperatures.

-

Degas your solvents (sparge with

for 15 mins). -

If using Method B, ensure your Schlenk line technique is rigorous;

is air-sensitive. -

Add an antioxidant like BHT (butylated hydroxytoluene) if strictly necessary, though proper inert atmosphere is preferred.

-

Q2: I see the product spot on TLC, but I lose it during aqueous workup.

-

Diagnosis: Morpholine derivatives are often highly polar and water-soluble, especially if protonated.

-

Fix:

-